molecular formula C16H21N3 B1611293 4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile CAS No. 352445-68-2

4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile

Cat. No.: B1611293
CAS No.: 352445-68-2
M. Wt: 255.36 g/mol
InChI Key: GMQPELBCDCDDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,9-Diazaspiro[55]undecan-3-yl)benzonitrile is a chemical compound with the molecular formula C16H21N3 It is characterized by a spirocyclic structure, which includes a diazaspiro undecane moiety attached to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile typically involves the formation of the spirocyclic core followed by the introduction of the benzonitrile group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial methods aim to produce large quantities of the compound while maintaining consistent quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while reduction can produce reduced forms of the benzonitrile group. Substitution reactions can result in a variety of substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of 4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile is unique due to the presence of both the spirocyclic structure and the benzonitrile group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

IUPAC Name

4-(3,9-diazaspiro[5.5]undecan-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c17-13-14-1-3-15(4-2-14)19-11-7-16(8-12-19)5-9-18-10-6-16/h1-4,18H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQPELBCDCDDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579971
Record name 4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352445-68-2
Record name 4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile
Reactant of Route 6
4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.